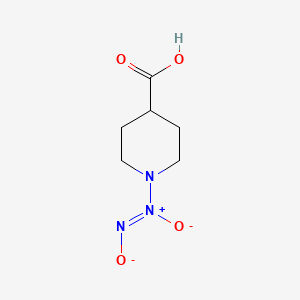
Nicotinamide hypoxanthine dinucleotide*P hosphate DI
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Nicotinamide hypoxanthine dinucleotide phosphate DI is a compound that plays a crucial role in various biochemical processes. It is a derivative of nicotinamide adenine dinucleotide phosphate, which is essential for redox reactions in cells. This compound is involved in numerous metabolic pathways and is vital for maintaining cellular health and function.
准备方法
Synthetic Routes and Reaction Conditions
Nicotinamide hypoxanthine dinucleotide phosphate DI can be synthesized through a series of chemical reactions involving nicotinamide, hypoxanthine, and phosphate groups. The synthesis typically involves the following steps:
Formation of Nicotinamide Mononucleotide: Nicotinamide is phosphorylated to form nicotinamide mononucleotide.
Condensation with Hypoxanthine: The nicotinamide mononucleotide is then condensed with hypoxanthine to form the dinucleotide.
Phosphorylation: The final step involves the addition of phosphate groups to form the complete nicotinamide hypoxanthine dinucleotide phosphate DI.
Industrial Production Methods
Industrial production of nicotinamide hypoxanthine dinucleotide phosphate DI often involves biotechnological methods, including the use of genetically engineered microorganisms. These microorganisms are designed to overproduce the compound through fermentation processes. The fermentation broth is then purified to isolate the desired compound.
化学反应分析
Types of Reactions
Nicotinamide hypoxanthine dinucleotide phosphate DI undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: It acts as a cofactor in redox reactions, transferring electrons between molecules.
Substitution Reactions: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents used in reactions involving this compound include hydrogen peroxide and potassium permanganate.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Reaction Conditions: These reactions typically occur under mild conditions, with controlled temperatures and pH levels to ensure the stability of the compound.
Major Products Formed
The major products formed from reactions involving nicotinamide hypoxanthine dinucleotide phosphate DI depend on the specific reaction conditions and reagents used. In redox reactions, the compound is converted between its oxidized and reduced forms.
科学研究应用
Nicotinamide hypoxanthine dinucleotide phosphate DI has a wide range of applications in scientific research:
Chemistry: It is used as a cofactor in various enzymatic reactions and as a reagent in synthetic chemistry.
Biology: The compound is essential for studying cellular metabolism and energy production.
Medicine: It is used in research related to metabolic disorders, cancer, and neurodegenerative diseases.
Industry: The compound is used in the production of pharmaceuticals and as a component in diagnostic assays.
作用机制
Nicotinamide hypoxanthine dinucleotide phosphate DI exerts its effects by acting as a cofactor in redox reactions. It facilitates the transfer of electrons between molecules, which is essential for various metabolic processes. The compound interacts with specific enzymes and proteins, influencing their activity and regulating metabolic pathways.
相似化合物的比较
Similar Compounds
Nicotinamide adenine dinucleotide phosphate: A closely related compound that also functions as a cofactor in redox reactions.
Nicotinamide adenine dinucleotide: Another similar compound involved in redox reactions but lacks the phosphate group present in nicotinamide hypoxanthine dinucleotide phosphate DI.
Uniqueness
Nicotinamide hypoxanthine dinucleotide phosphate DI is unique due to its specific structure, which includes hypoxanthine and phosphate groups. This structure allows it to participate in unique biochemical reactions and pathways that are not possible with other similar compounds.
属性
分子式 |
C21H25N6Na2O18P3 |
|---|---|
分子量 |
788.4 g/mol |
IUPAC 名称 |
disodium;[(2R,3R,4R,5R)-5-[[[[(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxy-2-(6-oxo-1H-purin-9-yl)oxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C21H27N6O18P3.2Na/c22-17(31)9-2-1-3-26(4-9)20-15(30)13(28)10(42-20)5-40-47(36,37)45-48(38,39)41-6-11-14(29)16(44-46(33,34)35)21(43-11)27-8-25-12-18(27)23-7-24-19(12)32;;/h1-4,7-8,10-11,13-16,20-21,28-30H,5-6H2,(H6-,22,23,24,31,32,33,34,35,36,37,38,39);;/q;2*+1/p-2/t10-,11-,13-,14-,15-,16-,20-,21-;;/m1../s1 |
InChI 键 |
ZKVAPCGZCYALCN-WUEGHLCSSA-L |
手性 SMILES |
C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C4N=CNC5=O)OP(=O)(O)[O-])O)O)O)C(=O)N.[Na+].[Na+] |
规范 SMILES |
C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4C=NC5=C4N=CNC5=O)OP(=O)(O)[O-])O)O)O)C(=O)N.[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[2-(4-Aminobenzoyl)oxy-2-methylpropyl]-cyclopentylazanium chloride](/img/structure/B13772351.png)
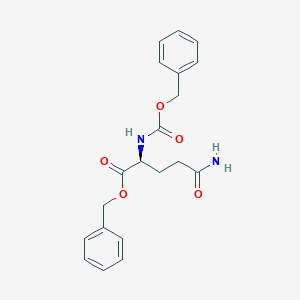

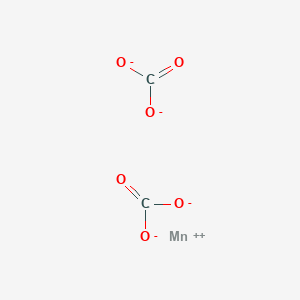
![[3-(Diphenylphosphino)phenyl]triphenylphosphonium](/img/structure/B13772384.png)
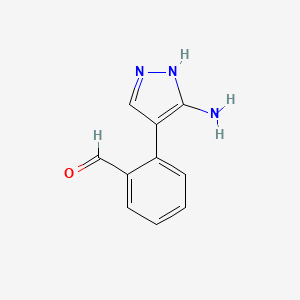
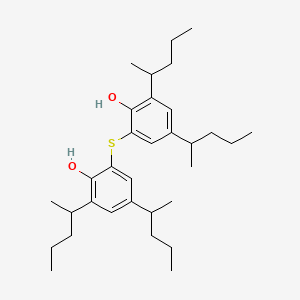
![2-[[4-[(2,3-Dimethoxypropyl)ethylamino]phenyl]azo]-6-methoxy-3-methylbenzothiazolium chloride](/img/structure/B13772412.png)
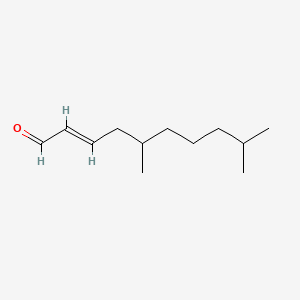

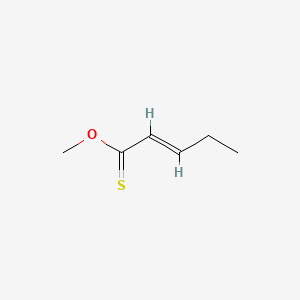
![N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine;N'-(2-aminoethyl)ethane-1,2-diamine;prop-2-en-1-ol](/img/structure/B13772433.png)
![7,7-dimethyl-5-phenyl-2-(9-phenyl-9H-carbazol-3-yl)-5,7-dihydroindeno[2,1-b]carbazole](/img/structure/B13772443.png)
